molecular formula C7H7NO3 B13962706 2-Propenoic acid, 3-(5-methyl-3-isoxazolyl)-

2-Propenoic acid, 3-(5-methyl-3-isoxazolyl)-

Cat. No.: B13962706
M. Wt: 153.14 g/mol
InChI Key: CSBACZMGKKFGRY-UHFFFAOYSA-N
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Description

2-Propenoic acid, 3-(5-methyl-3-isoxazolyl)- is a compound that belongs to the family of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

The synthesis of 2-Propenoic acid, 3-(5-methyl-3-isoxazolyl)- typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the cyclization of β-keto esters with hydroxylamine to form isoxazole rings. The reaction conditions often involve the use of acidic or basic catalysts and controlled temperatures to ensure the formation of the desired product .

Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis. These methods often involve continuous flow processes and the use of automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-Propenoic acid, 3-(5-methyl-3-isoxazolyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups on the isoxazole ring are replaced with other groups.

Scientific Research Applications

2-Propenoic acid, 3-(5-methyl-3-isoxazolyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3-(5-methyl-3-isoxazolyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Properties

IUPAC Name

3-(5-methyl-1,2-oxazol-3-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-5-4-6(8-11-5)2-3-7(9)10/h2-4H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSBACZMGKKFGRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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